molecular formula C18H20N2O6 B13578005 [Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate

[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate

Cat. No.: B13578005
M. Wt: 360.4 g/mol
InChI Key: MPAZZXPVAPDGQH-UHFFFAOYSA-N
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Description

[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate is a synthetic organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of both carbamoyl and nitrofuran groups in its structure makes it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of 5-nitrofuran-2-carboxylic acid, which is then esterified with [benzyl(tert-butyl)carbamoyl]methyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ester group.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to target specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate involves its interaction with cellular components. The nitrofuran group can undergo redox cycling, generating reactive oxygen species that can damage cellular structures. Additionally, the carbamoyl group can interact with proteins and enzymes, inhibiting their function and leading to cell death. This dual mechanism makes it a potent compound for targeting cancer cells and microbial pathogens.

Comparison with Similar Compounds

Similar Compounds

    [2-[benzyl(tert-butyl)amino]-2-oxoethyl] 5-nitrofuran-2-carboxylate: Similar in structure but with an amino group instead of a carbamoyl group.

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a pyrazole ring instead of a furan ring.

Uniqueness

[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate is unique due to its combination of a nitrofuran ring and a carbamoyl group, which provides a distinct mechanism of action and a broad range of biological activities. Its ability to generate reactive oxygen species and interact with cellular proteins makes it a versatile compound in both research and potential therapeutic applications.

Properties

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

[2-[benzyl(tert-butyl)amino]-2-oxoethyl] 5-nitrofuran-2-carboxylate

InChI

InChI=1S/C18H20N2O6/c1-18(2,3)19(11-13-7-5-4-6-8-13)15(21)12-25-17(22)14-9-10-16(26-14)20(23)24/h4-10H,11-12H2,1-3H3

InChI Key

MPAZZXPVAPDGQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)COC(=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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